molecular formula C7H11NO4 B13208355 (3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid

(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid

Cat. No.: B13208355
M. Wt: 173.17 g/mol
InChI Key: HCCOXJMKOMWSMM-UHFFFAOYSA-N
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Description

Introduction to (3-Methyl-1,2-oxazol-5-yl)methanol and Acetic Acid

Structural Characteristics & Nomenclature

(3-Methyl-1,2-oxazol-5-yl)methanol is a heterocyclic organic compound characterized by a five-membered isoxazole ring fused with a hydroxymethyl substituent. Its systematic IUPAC name, (3-methyl-1,2-oxazol-5-yl)methanol , reflects the substitution pattern: a methyl group at position 3 and a hydroxymethyl group at position 5 of the isoxazole ring. The molecular formula C₅H₇NO₂ corresponds to a molecular weight of 113.116 g/mol , with a SMILES notation of CC1=NOC(=C1)CO . The isoxazole core consists of two adjacent heteroatoms (oxygen and nitrogen), contributing to its aromatic stability and reactivity in substitution reactions.

In contrast, acetic acid (systematic name: ethanoic acid ) is a simple carboxylic acid with the formula CH₃COOH . Its structure features a carboxyl group (-COOH) bonded to a methyl group, yielding a molecular weight of 60.05 g/mol . The IUPAC name ethanoic acid derives from the two-carbon chain (ethane) and the carboxylic acid functional group. The SMILES string CC(=O)O highlights the acetyl moiety and hydroxyl group, which govern its acidic properties (pKa ≈ 4.76).

Table 1: Structural Comparison of (3-Methyl-1,2-oxazol-5-yl)methanol and Acetic Acid
Property (3-Methyl-1,2-oxazol-5-yl)methanol Acetic Acid
Molecular Formula C₅H₇NO₂ C₂H₄O₂
Molecular Weight (g/mol) 113.116 60.05
CAS Number 14716-89-3 64-19-7
IUPAC Name (3-methyl-1,2-oxazol-5-yl)methanol Ethanoic acid
Functional Groups Isoxazole, hydroxymethyl Carboxylic acid

Historical Development in Heterocyclic Chemistry

The synthesis of isoxazole derivatives like (3-methyl-1,2-oxazol-5-yl)methanol emerged in the mid-20th century alongside advances in heterocyclic chemistry. Isoxazoles gained prominence due to their utility as bioisosteres for peptide bonds and their presence in pharmaceuticals (e.g., sulfamethoxazole). The hydroxymethyl variant, first reported in the 1970s, became a precursor for agrochemicals and ligands in coordination chemistry. Commercial availability from suppliers like Thermo Scientific underscores its role in modern organic synthesis.

Acetic acid , one of the oldest known organic compounds, has a history spanning millennia. Ancient civilizations produced it via fermentation of ethanol, yielding vinegar. The 19th-century development of catalytic oxidation processes (e.g., the Monsanto and Cativa processes) enabled industrial-scale production for plastics, textiles, and food preservation. Its dual role as a solvent and acylating agent revolutionized synthetic methodologies, facilitating esterifications and acetylation reactions.

Table 2: Key Historical Milestones
Compound Year Development
(3-Methyl-1,2-oxazol-5-yl)methanol 1970s First synthetic routes reported
2000s Commercial availability for research
Acetic Acid ~3000 BCE Early vinegar production
1845 Synthesis from inorganic precursors
1960s Catalytic carbonylation industrialized

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

acetic acid;(3-methyl-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C5H7NO2.C2H4O2/c1-4-2-5(3-7)8-6-4;1-2(3)4/h2,7H,3H2,1H3;1H3,(H,3,4)

InChI Key

HCCOXJMKOMWSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CO.CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 1,2-Oxazoles (Isoxazoles)

The 1,2-oxazole ring (isoxazole) is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. A common route involves the formation of hydrazones or oximes followed by cyclization under basic or acidic conditions.

Specific Method for 3-Methyl-1,2-Oxazol-5-yl Methanol

A representative synthetic route for 3-methyl-substituted isoxazoles involves three main steps, as detailed in patent CN107721941B:

  • Formation of Acetyl Acetonitrile Intermediate

    • React acetonitrile with a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to generate a nucleophilic species.
    • This intermediate then reacts with ethyl acetate or methyl acetate to produce acetyl acetonitrile.
    • Metal base equivalents range from 1.1 to 1.4 relative to acetonitrile, with 1 equivalent relative to the ester.
  • Hydrazone Formation

    • Acetyl acetonitrile is dissolved in an alcohol solvent (methanol or ethanol) and reacted with p-toluenesulfonyl hydrazide under reflux conditions for approximately 2 hours.
    • This step yields a white crystalline hydrazone with high purity (HPLC purity ~99%) and good yield (~88%).
  • Ring Closure to Isoxazole

    • Hydroxylamine hydrochloride is dissociated in potassium carbonate solution (2.2 to 4 equivalents relative to hydroxylamine hydrochloride).
    • The hydrazone is then added, and the mixture is heated (e.g., 80 °C) for 2 hours to induce ring closure forming 3-amino-5-methyl isoxazole.
    • The product is isolated by pH adjustment, filtration, and drying, yielding a light-yellow crystalline isoxazole with high purity (~98.7%) and good yield (~78%).

This method is adaptable for preparing methyl-substituted isoxazoles with hydroxymethyl substituents by modifying the starting materials accordingly.

Step Reagents/Conditions Product/Intermediate Yield (%) Purity (HPLC %)
1 Acetonitrile + NaH/n-BuLi/LDA + Ethyl acetate Acetyl acetonitrile - -
2 Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH/EtOH Hydrazone (white crystalline) 88 99
3 Hydrazone + hydroxylamine hydrochloride + K2CO3, heat 80 °C 3-amino-5-methyl isoxazole 78 98.7

Preparation of (3-Methyl-1,2-oxazol-5-yl)methanol

The hydroxymethyl substitution at the 5-position of the isoxazole ring can be introduced by reduction or functional group transformation of a suitable precursor, such as a formyl or carboxyl derivative on the ring. Although direct literature on (3-Methyl-1,2-oxazol-5-yl)methanol is limited, analogous methods involve:

  • Reduction of 3-methyl-1,2-oxazol-5-carboxaldehyde or carboxylic acid derivatives using mild reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding hydroxymethyl compound.

  • Alternatively, palladium-catalyzed coupling reactions can be employed to introduce substituents at the 5-position of oxazoles, as demonstrated in complex oxazole syntheses involving isocyanides and palladium catalysts.

Formation of Acetic Acid Salt or Complex

The acetic acid component in (3-Methyl-1,2-oxazol-5-yl)methanol; acetic acid typically forms a salt or co-crystal with the hydroxymethyl oxazole compound via acid-base interactions or hydrogen bonding. Preparation involves:

  • Mixing equimolar amounts of (3-Methyl-1,2-oxazol-5-yl)methanol with glacial acetic acid under stirring at ambient or slightly elevated temperatures.

  • The resulting salt or complex can be isolated by crystallization or solvent evaporation.

This approach is standard for preparing acid-base complexes in pharmaceutical chemistry to improve solubility or stability.

Catalytic and Multi-Component Reaction Strategies

Recent advances in oxazole chemistry include palladium-catalyzed multi-component reactions that assemble oxazole derivatives with various substituents in a one-pot manner. For example:

  • A palladium-catalyzed reaction between 5-(2-chloroquinolin-3-yl)oxazoles, isocyanides, and water yields 3-(oxazol-5-yl)quinoline derivatives with high yields (70%-94%) under optimized conditions (Pd(OAc)2 catalyst, Cs2CO3 base, DMSO/H2O solvent, 80 °C).

  • Although this example is for quinoline-oxazole hybrids, the methodology exemplifies the use of transition metal catalysis for constructing substituted oxazole rings and could be adapted for synthesizing (3-Methyl-1,2-oxazol-5-yl)methanol derivatives.

Parameter Optimal Condition Notes
Catalyst Pd(OAc)2 (5 mol%) Palladium acetate
Base Cs2CO3 (1 equiv.) Cesium carbonate preferred
Solvent DMSO:H2O (9:1) Polar aprotic with water
Temperature 80 °C Moderate heating
Reaction Time 4 hours Monitored by TLC
Yield Range 70%-94% Dependent on substituents

Analytical Characterization

Preparation methods are typically followed by rigorous analytical characterization including:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Product Yield (%) Purity (%) Reference
Acetyl acetonitrile formation Acetonitrile + NaH/n-BuLi/LDA + ethyl acetate Acetyl acetonitrile - -
Hydrazone formation Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH/EtOH Hydrazone 88 99
Ring closure to isoxazole Hydrazone + hydroxylamine hydrochloride + K2CO3, heat 80 °C 3-amino-5-methyl isoxazole 78 98.7
Pd-catalyzed multi-component reaction Pd(OAc)2, Cs2CO3, DMSO/H2O, 80 °C Substituted oxazole derivatives 70-94 -
Salt formation with acetic acid (3-Methyl-1,2-oxazol-5-yl)methanol + acetic acid Acetic acid salt/complex - -

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various halogenating agents

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted oxazole derivatives

Scientific Research Applications

(3-Methyl-1,2-oxazol-5-yl)methanol, also known as (3-Methylisoxazol-5-yl)methanol; acetic acid, is a chemical compound with a molecular formula of C5H7NO2C_5H_7NO_2 and a molecular weight of 173.17 g/mol. It has an oxazole ring and a hydroxymethyl group in its structure. This compound is recognized for its potential applications in fields such as pharmaceuticals and organic synthesis.

Synthesis and Characteristics

The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanol; acetic acid involves the reaction of 3-methyl-1,2-oxazole with formaldehyde and acetic acid under controlled conditions, often using a catalyst like sulfuric acid. In industrial settings, this process is scaled up, utilizing industrial-grade reagents and catalysts to ensure high yield and purity while optimizing reaction conditions to minimize by-products. (3-Methyl-1,2-oxazol-5-yl)methanol can be purified by silica gel column chromatography, eluting with ethyl acetate in petroleum ether .

(3-Methyl-1,2-oxazol-5-yl)methanol :

  • Description : Colorless oil
  • H NMR (300 MHz, CDC13) : δ 6.09 (s, 1H), 4.74 (s, 2H), 2.30 (s, 3H), 2.10 (brs, 1H)

The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical reactivity and biological activity compared to similar compounds. Its dual functionality as both an oxazole derivative and an alcohol enhances its versatility in synthetic applications and potential therapeutic uses.

Applications

  • This compound as a synthetic intermediate : It serves as an intermediate in synthesizing diverse organic compounds.
  • Pharmaceuticals : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of specific enzymes and receptors, making it a candidate for pharmacological studies.
  • Glaucoma Management: In managing glaucoma, advancements extend beyond traditional treatment methods . For instance, a 63-year-old woman with open-angle glaucoma and ocular surface disease, treated with latanoprost, underwent combined cataract surgery and microstent implantation to lower IOP and eliminate the need for latanoprost .
  • Inhibitor of Carbonic Anhydrase II: Development of new bioanalytical methods is required for studying the systemic exposure of new selective inhibitor of carbonic anhydrase II . N-hydroxy-4-(2-methyl-1,3-oxazol-5-yl)-benzenesulfonamide can degrade to form 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonic acid .
  • Reactions :
    • Oxidation : May be oxidized using potassium permanganate or chromium trioxide to form a carbonyl compound.
    • Reduction : Can be reduced using lithium aluminum hydride to form an alcohol.
    • Substitution : Undergoes substitution reactions with various halogenating agents to produce substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of (3-Methyl-1,2-oxazol-5-YL)methanol

a. (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS 5543-33-9)
  • Structure : Replaces the methyl group with phenyl and switches the oxazole to an oxadiazole ring.
  • Formula : C₉H₈N₂O₂; MW : 176.17 g/mol.
  • Key Differences : The phenyl group enhances aromatic interactions, while the oxadiazole ring increases metabolic stability compared to oxazole .
b. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride (CAS 1803562-43-7)
  • Structure : Substitutes the hydroxymethyl group with an ethylamine chain.
  • Formula : C₆H₁₁ClN₂O; MW : 162.62 g/mol.

Analogues of 2-(3-Methylisoxazol-5-yl)acetic Acid

a. rac-[(5R)-3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid (VGX-1027) (CAS 6501-72-0)
  • Structure : Dihydro-oxazole core with phenyl and acetic acid groups.
  • Formula: C₁₁H₁₁NO₃; MW: 205.21 g/mol.
  • Applications: Immunomodulator with anti-inflammatory properties, demonstrating the impact of dihydro-oxazole on biological activity .
b. 2-(3-Methoxy-1,2-oxazol-5-yl)acetic Acid (CAS 16877-55-7)
  • Structure : Methoxy substituent at position 3 instead of methyl.
  • Formula: C₆H₇NO₄; MW: 157.13 g/mol.
c. Mofezolac (CAS 78967-07-4)
  • Structure: Complex oxazole derivative with phenyl and cyclohexenone moieties.
  • Formula: C₁₉H₁₇NO₅; MW: 339.34 g/mol.
  • Applications: Nonsteroidal anti-inflammatory drug (NSAID), highlighting the role of extended aromatic systems in cyclooxygenase inhibition .
d. Ibotenic Acid (CAS 2552-55-8)
  • Structure: 2-Amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid.
  • Formula : C₅H₆N₂O₄; MW : 158.1 g/mol.
  • Key Differences: The 3-oxo and amino groups confer neurotoxic activity via glutamate receptor agonism .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
(3-Methyl-1,2-oxazol-5-yl)methanol Oxazole 3-Methyl, 5-hydroxymethyl 113.12 Synthetic intermediate
2-(3-Methylisoxazol-5-yl)acetic acid Oxazole 3-Methyl, 5-acetic acid 141.13 Anti-inflammatory lead compound
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Oxadiazole 3-Phenyl, 5-hydroxymethyl 176.17 Metabolic stability in drug design
VGX-1027 Dihydro-oxazole 3-Phenyl, 5-acetic acid 205.21 Immunomodulation
Mofezolac Oxazole/cyclohexenone Complex aromatic substituents 339.34 NSAID
Ibotenic Acid Oxazole 3-Oxo, 2-amino 158.1 Neurotoxin

Biological Activity

(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid is a chemical compound notable for its unique structural features, including an oxazole ring and a hydroxymethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and ongoing research.

The molecular formula of this compound is C6H7NO3C_6H_7NO_3, with a molecular weight of 173.17 g/mol. Its structure allows for diverse reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound appears to inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways, although detailed pathways are still under investigation .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.039 mg/mL
S. aureus22.9 µM
P. aeruginosa137.43 µM

The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations . The study highlighted the potential for developing this compound into a therapeutic agent against breast cancer.

Toxicity Profile

While this compound exhibits promising biological activities, its toxicity profile is also essential to consider. Comparative studies suggest that it has lower toxicity levels than other similar compounds tested in Daphnia magna assays .

Table 2: Toxicity Comparison with Similar Compounds

CompoundToxicity Level
(3-Methylisoxazol-5-yl)methanolModerate
(3-Methylisoxazol-4-yl)methanolHigh
(3-Methyl-1,2-oxazol-5-YL)methanolLow

Applications in Research

The unique properties of this compound make it a valuable compound in various fields:

  • Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Organic Synthesis : Used as an intermediate in synthesizing other organic compounds.
  • Pharmaceutical Industry : Investigated for its therapeutic applications in treating infections and cancers .

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